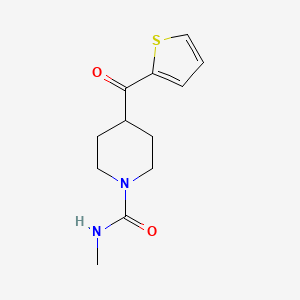![molecular formula C14H15ClN2O2S B7630255 4-[(7-Chloro-1-benzothiophen-3-yl)methyl]morpholine-2-carboxamide](/img/structure/B7630255.png)
4-[(7-Chloro-1-benzothiophen-3-yl)methyl]morpholine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(7-Chloro-1-benzothiophen-3-yl)methyl]morpholine-2-carboxamide is a chemical compound that is widely used in scientific research for its unique properties. It is commonly referred to as CBDM, and it has been found to have a wide range of applications in various fields of research.
Mécanisme D'action
CBDM is a potent and selective agonist of the cannabinoid receptor type 2 (CB2). It binds to the CB2 receptor with high affinity and activates downstream signaling pathways. The activation of the CB2 receptor has been found to have various physiological effects such as immune modulation, pain relief, and anti-inflammatory effects.
Biochemical and Physiological Effects:
CBDM has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. CBDM has also been found to have analgesic effects by reducing pain sensitivity. Additionally, CBDM has been found to have anti-tumor effects by inducing cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
CBDM has several advantages for lab experiments. It is a potent and selective agonist of the CB2 receptor, which makes it an ideal tool compound for studying the function of the CB2 receptor. CBDM is also stable and easy to handle, which makes it a convenient compound for lab experiments. However, CBDM has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve in some experimental conditions. Additionally, CBDM has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
CBDM has several potential future directions for research. It has been found to have potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and pain. Further research is needed to fully understand the mechanisms of action of CBDM and to determine its potential therapeutic applications. Additionally, CBDM could be used as a tool compound to study the function of the CB2 receptor in various physiological processes. Overall, CBDM has a wide range of potential future directions for research, and it is an important compound in scientific research.
Méthodes De Synthèse
The synthesis of CBDM is a complex process that involves several steps. The first step involves the preparation of 7-chloro-1-benzothiophene-3-carboxylic acid, which is then converted into 7-chloro-1-benzothiophen-3-ylmethylamine. The resulting compound is then reacted with morpholine-2-carboxylic acid to produce CBDM. The final product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
CBDM is widely used in scientific research due to its unique properties. It has been found to have a wide range of applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. CBDM is commonly used as a tool compound to study the function of cannabinoid receptors in the brain. It has also been found to have potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and pain.
Propriétés
IUPAC Name |
4-[(7-chloro-1-benzothiophen-3-yl)methyl]morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c15-11-3-1-2-10-9(8-20-13(10)11)6-17-4-5-19-12(7-17)14(16)18/h1-3,8,12H,4-7H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWUNMQIKQATOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CSC3=C2C=CC=C3Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-benzofuran-2-yl(cyclopropyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B7630178.png)
![N-[(4-chlorophenyl)-pyridin-3-ylmethyl]-N-methylbicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7630183.png)
![5-Methyl-4-[2-(2,2,2-trifluoroethyl)-1,3-thiazol-4-yl]furan-2-carboxamide](/img/structure/B7630185.png)
![Cycloheptyl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7630196.png)
![2-[2-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidin-1-yl]acetamide](/img/structure/B7630212.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B7630223.png)

![5-Bromo-3-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrimidin-4-one](/img/structure/B7630263.png)
![1-[(2,5-Dimethylthiophen-3-yl)methyl]-3-(5-hydroxypentan-2-yl)urea](/img/structure/B7630273.png)

![4,5-Dimethyl-2-[(2-methylimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7630285.png)
![4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B7630293.png)

![5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7630307.png)
